5-Phenylpentyl chlorocarbonate

Description

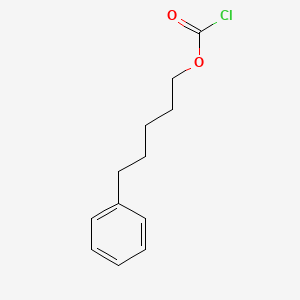

5-Phenylpentyl chlorocarbonate is a chlorinated carbonate ester characterized by a phenyl-substituted pentyl chain linked to a reactive chlorocarbonate group (-O-CO-OCl). Chlorocarbonates are widely used as intermediates in organic synthesis, particularly in the formation of carbamates, carbonates, and protective groups for amines or alcohols.

The reactivity of this compound likely stems from the electrophilic chloroformate moiety, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

5-phenylpentyl carbonochloridate |

InChI |

InChI=1S/C12H15ClO2/c13-12(14)15-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

VSACQKLXDXLMGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCOC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-phenylpentyl chlorocarbonate with structurally related chlorocarbonates:

Key Observations :

- Reactivity : Allyl chlorocarbonate is highly reactive and moisture-sensitive, decomposing into chloroformic acid and allyl alcohol (). In contrast, benzyl chlorocarbonate exhibits moderate stability under dry conditions (). The phenyl group in this compound may reduce volatility compared to allyl derivatives.

- Lipophilicity : Benzyl chlorocarbonate’s log k (≈3.5) suggests moderate lipophilicity (), while this compound’s extended alkyl chain and phenyl group may increase log k, enhancing membrane permeability in biological systems.

Preparation Methods

Reaction Mechanism

The phosgene-based synthesis of 5-phenylpentyl chlorocarbonate involves the reaction of 5-phenylpentanol with phosgene (COCl₂) in the presence of a base, typically triethylamine (TEA) or alkali metal phenolates. Phosgene acts as a carbonylating agent, facilitating the formation of the chlorocarbonate group via nucleophilic acyl substitution. The general reaction proceeds as follows:

In a patented method optimized for phenyl chloroformate synthesis, sodium phenolate reacts with phosgene in toluene at subzero temperatures (−35°C to +15°C), yielding high-purity product after vacuum distillation. Adapting this protocol for 5-phenylpentanol requires careful stoichiometric control, with a 1:1.3 molar ratio of alcohol to phosgene recommended to minimize diethyl carbonate byproducts.

Optimization Parameters

-

Temperature : Maintaining temperatures below 0°C suppresses side reactions such as oligomerization.

-

Solvent : Non-polar solvents like toluene or hexane improve phosgene solubility and facilitate HCl gas evolution.

-

Base Selection : Anhydrous sodium or potassium phenolates enhance reactivity compared to aqueous bases, which risk hydrolyzing phosgene.

A representative procedure from patent literature reports a 92% yield of phenyl chloroformate using sodium phenolate and phosgene in toluene at −10°C. Scaling this method for 5-phenylpentyl derivatives would necessitate adjusting reaction times and purification steps to account for the longer alkyl chain’s steric effects.

Triphosgene-Based Synthesis

Reaction Mechanism

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene due to its solid-state stability. The reaction with 5-phenylpentanol proceeds via a two-step mechanism:

-

Activation : Triphosgene reacts with the alcohol to form a mixed carbonate intermediate.

-

Chlorination : Nucleophilic displacement by chloride ions generates the chlorocarbonate product.

A published protocol details the synthesis of benzyl chloroformates using triphosgene in dichloromethane (DCM) with TEA as a base. After 12 hours at room temperature, the crude product is purified via flash chromatography, achieving quantitative yields.

Optimization Parameters

-

Solvent : DCM or THF is preferred for their ability to dissolve both triphosgene and alcohol substrates.

-

Stoichiometry : A 1:1.2 molar ratio of alcohol to triphosgene ensures complete conversion.

-

Workup : Rapid filtration and solvent evaporation minimize exposure to moisture, which hydrolyzes the product.

Alternative Preparation Strategies

Chloroformic Acid Derivatives

Direct reaction of 5-phenylpentanol with chloroformic acid (ClCO₂H) is theoretically viable but limited by the acid’s instability. Protonated chloroformates, as studied via tandem mass spectrometry, exhibit a tendency to decompose via HCl or CO₂ loss, complicating isolation.

Comparative Analysis of Methods

The table below summarizes key metrics for the two primary synthesis routes:

Characterization and Quality Control

Q & A

Q. What are the recommended synthesis protocols for 5-phenylpentyl chlorocarbonate, and what key parameters influence yield?

The synthesis of this compound typically involves reacting 5-phenylpentanol with phosgene derivatives (e.g., triphosgene) under anhydrous conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C to minimize side reactions like hydrolysis .

- Solvent selection : Use inert solvents (e.g., dichloromethane) to stabilize reactive intermediates .

- Stoichiometry : A 1:1 molar ratio of alcohol to phosgene equivalent ensures optimal conversion. Excess phosgene may lead to hazardous byproducts . Post-reaction, purify via vacuum distillation or column chromatography to isolate the product.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and indirect-ventilation goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors, which can cause respiratory irritation .

- Spill management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent hydrolysis releasing HCl .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Store in airtight, light-resistant containers at 2–10°C under inert gas (e.g., nitrogen) to prevent decomposition .

- Compatibility : Avoid contact with oxidizers, amines, or moisture to prevent exothermic reactions or HCl release .

Q. Which analytical methods are most effective for characterizing this compound?

- Spectroscopy : Use (δ 1.4–1.8 ppm for pentyl chain protons) and (δ 155–160 ppm for carbonyl carbons) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) confirms purity .

- Elemental analysis : Validate molecular composition (C, H, Cl) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of this compound with amines?

The reaction proceeds via a two-step mechanism:

- Step 1 : Nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate.

- Step 2 : Elimination of HCl, yielding the corresponding carbamate. Kinetic studies suggest the rate is pH-dependent, with higher reactivity in aprotic solvents like THF .

Q. How does the stability of this compound vary under different experimental conditions?

- Aqueous environments : Rapid hydrolysis (t < 1 hour at 25°C) generates 5-phenylpentanol and HCl, requiring strict anhydrous conditions .

- Thermal stability : Decomposes above 50°C, releasing CO and chlorinated byproducts. Differential Scanning Calorimetry (DSC) is recommended to assess decomposition thresholds .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case example : Discrepancies in peaks may arise from rotational isomers. Use variable-temperature NMR to confirm dynamic equilibrium .

- X-ray crystallography : Resolve structural ambiguities by comparing experimental data with CCDC reference structures (e.g., CCDC 1901024) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process optimization : Use flow chemistry to control reaction exothermicity and improve mixing efficiency .

- In-situ monitoring : Employ FTIR to detect intermediates (e.g., chloroformate peaks at 1800 cm) and adjust reagent feed rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.